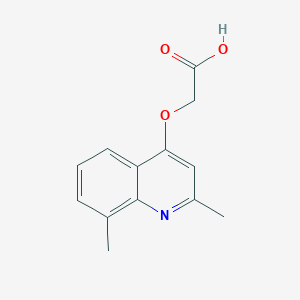

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid, also known as DMQA, is an organic compound commonly used in scientific research. It is a derivative of quinoline and is used in the synthesis of a variety of compounds for a range of applications. DMQA is a versatile compound that has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Biomonitoring and Metabolic Pathways

Heterocyclic aromatic amines, like MeIQx (a compound structurally related to DMQA), are monitored in human exposure studies by measuring their metabolites in urine. These studies highlight the significance of N-oxidation in the metabolism of HAAs in vivo. For instance, the development of biomonitoring procedures for heterocyclic aromatic amine metabolites showcases the intricate metabolic pathways these compounds undergo, including their phase II conjugation reactions such as glucuronidation and sulfamation, which are significant pathways of detoxification in humans (Stillwell et al., 1999).

Neurotoxicity and Neurological Disorders

Quinolinic acid, a neurotoxin and an agonist of N-methyl-D-aspartate receptors, has been implicated in the etiology of human seizure disorders and other neurological conditions. Research quantifying quinolinic acid in brain and cerebrospinal fluid (CSF) of patients with seizures or other neurological impairments reveals its potential role in the pathogenesis of these disorders. Elevated levels of quinolinic acid in the CSF are associated with various stages of neurological diseases, suggesting its direct involvement in brain dysfunction associated with conditions like HIV-1 infection and traumatic brain injury (Heyes et al., 1990).

Implications in Disease Mechanisms

Studies have shown that HAAs and their metabolites may have implications in disease mechanisms, including cancer and neurodegenerative diseases. For example, the urinary excretion of sulfamate and glucuronide conjugates of MeIQx highlights the body's effort to detoxify potentially harmful compounds. The metabolism of these amines, including the formation of DNA adducts, provides insight into the carcinogenic potential of HAAs, which is a significant concern in public health research (Stillwell et al., 1994).

Propiedades

IUPAC Name |

2-(2,8-dimethylquinolin-4-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXXTAIGYFCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2639116.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)

![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)